Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison of N,N-dimethyl-4-oxocyclohexane-1-carboxamide Derivatives in Drug Discovery: A Structure-Activity Relationship (SAR) Guide
Introduction: Unlocking the Potential of the Cyclohexanecarboxamide Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery.[1] The N,N-dimethyl-4-oxocyclohexane-1-carboxamide core represents a promising, yet underexplored, scaffold. Its rigid cyclohexane ring offers a three-dimensional architecture for precise substituent placement, while the N,N-dimethylcarboxamide group provides a stable, polar handle for molecular interactions. Although comprehensive structure-activity relationship (SAR) studies on this specific derivative are nascent, a wealth of information can be gleaned from closely related cyclohexanecarboxamide and carboxamide analogs.
This guide provides a comparative analysis of the SAR of N,N-dimethyl-4-oxocyclohexane-1-carboxamide derivatives by synthesizing data from structurally similar compounds. We will explore how modifications to the cyclohexane ring and the amide moiety influence a range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects. This analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutics based on this versatile scaffold.
The Core Scaffold: A Platform for Diverse Functionality
The N,N-dimethyl-4-oxocyclohexane-1-carboxamide structure offers several key points for chemical modification to modulate its physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is fundamental to rational drug design.
Caption: Core structure of N,N-dimethyl-4-oxocyclohexane-1-carboxamide highlighting key modification sites.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of carboxamide derivatives is profoundly influenced by the nature and position of substituents. By examining related compound series, we can infer a predictive SAR for N,N-dimethyl-4-oxocyclohexane-1-carboxamide derivatives.
Anticancer and Cytotoxic Activity
Carboxamide derivatives are a prominent class of anticancer agents, often targeting key enzymes like kinases or inducing apoptosis.[2][3] Studies on related 4-oxocyclohexane dicarboxamides reveal critical SAR insights.[4]
-
Aromatic Substituents on the Cyclohexane Ring: The introduction of aryl groups at the 2 and 6 positions of the 4-oxocyclohexane ring is a common strategy. The electronic properties of these aryl rings significantly impact cytotoxicity. For instance, in a series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides, compounds with electron-withdrawing groups (e.g., p-trifluoromethylphenyl and chloropyridine) on the aryl rings demonstrated potent activity against colorectal (HCT-116) and liver (HuH-7) cancer cell lines.[4] This suggests that these groups may enhance binding to the biological target, potentially through specific electrostatic or hydrophobic interactions.[4]
-
The Amide Moiety: The nature of the N-substituent on the carboxamide is crucial. In diarylamine-based carboxamides, specific substitutions on the terminal amine led to compounds with significant and selective proliferation inhibition against cancer cell lines.[2] For the N,N-dimethyl-4-oxocyclohexane-1-carboxamide scaffold, replacing the N,N-dimethyl groups with larger or more complex amines could modulate solubility, cell permeability, and target engagement.
Table 1: Comparative Anticancer Activity of Related Cyclohexane Carboxamide Derivatives
| Compound ID | Core Scaffold | R (Aryl Substituent) | R' (Amide Moiety) | Cell Line | IC₅₀ (µM) | Reference |
| 3l | 2,6-diaryl-4-oxocyclohexane-1,1-dicarboxamide | p-trifluoromethylphenyl | Pyridin-2-yl | HCT-116 | 6 ± 0.78 | [4] |
| 3l | 2,6-diaryl-4-oxocyclohexane-1,1-dicarboxamide | p-trifluoromethylphenyl | Pyridin-2-yl | HuH-7 | 4.5 ± 0.3 | [4] |
| 3c | 2,6-diaryl-4-oxocyclohexane-1,1-dicarboxamide | p-chlorophenyl | Pyridin-2-yl | SAS (Tongue) | 15 ± 1.3 | [4] |
| C11 | Diarylamine Carboxamide | Varied | Varied | SGC-7901 | Good Activity | [2] |
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology and immunology. Several carboxamide-containing molecules have been developed as potent kinase inhibitors.[5]
-
Targeting the ATP-Binding Site: The carboxamide group is an excellent hydrogen bond donor/acceptor, which can facilitate anchoring within the ATP-binding pocket of kinases. In a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides designed as Axl kinase inhibitors, one of the most potent compounds (9im) achieved an IC₅₀ of 4.0 nM.[6] This high affinity was attributed to tight binding within the kinase domain.
-
Selectivity and Potency: The substituents on the core scaffold dictate both potency and selectivity. For imidazole carboxamides targeting TAK1, a scaffold-hop from a pyrrole to an imidazole core resulted in increased biochemical potency.[7] Further optimization of substituents on the imidazole and carboxamide portions fine-tuned the activity. Similarly, for our core scaffold, modifications to the cyclohexane ring could target the specificity pockets of different kinases, thereby controlling the selectivity profile.
Table 2: Kinase Inhibitory Activity of Various Carboxamide Derivatives
| Compound Class | Target Kinase | Key Structural Features | IC₅₀ | Reference |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | Axl | Quinoline core with specific amide side chain | 4.0 nM | [6] |
| 2,4-1H-Imidazole Carboxamides | TAK1 | Imidazole core with N,N-dimethyl amide | 1.8 µM | [7] |
| Oxindole Derivatives | Aurora A | Oxindole scaffold with carboxamide linker | 0.8 µM | [8] |
| Pyridylpyrimidinylaminophenyl Amides | c-Src | Pyridylpyrimidinylaminophenyl scaffold | 8.39 µM | [5] |
Antimicrobial and Other Activities
The versatility of the cyclohexanecarboxamide scaffold extends to other therapeutic areas.
-
Antimicrobial Activity: Certain 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides have demonstrated antimicrobial activity. This suggests that the core scaffold can be adapted to target bacterial or fungal cellular machinery.
-
Receptor Modulation: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a substituted cyclohexane core, have been developed as potent mu and kappa opioid receptor antagonists.[9] The nature of the N-substituent was critical for establishing antagonist activity and highlighted the importance of a lipophilic binding site.[9] Similarly, 1,2-diarylimidazol-4-carboxamide derivatives have been explored as Cannabinoid 1 (CB1) receptor antagonists, with SAR studies revealing how different substituents affect both affinity and binding kinetics.[10]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, we provide generalized, step-by-step methodologies for the synthesis and biological evaluation of these derivatives, based on established protocols in the literature.
Protocol 1: General Synthesis of N,N-disubstituted-4-oxocyclohexane-1-carboxamide Derivatives
This protocol describes a typical amidation reaction to form the target carboxamide.
-
Activation of the Carboxylic Acid: To a solution of 4-oxocyclohexane-1-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: Add N,N-dimethylamine (or a desired substituted amine, 1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N,N-dimethyl-4-oxocyclohexane-1-carboxamide derivative.[11]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized carboxamide derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow and Strategic Design
The development of novel derivatives follows a logical and iterative workflow, from initial design to in vivo testing.
Caption: A typical workflow for the design and evaluation of novel carboxamide derivatives.
Conclusion and Future Directions
The N,N-dimethyl-4-oxocyclohexane-1-carboxamide scaffold holds considerable promise for the development of novel therapeutics. While direct SAR studies on this specific molecule are limited, a comparative analysis of related structures provides a strong foundation for rational drug design. The evidence suggests that:
-
Aromatic substitutions on the cyclohexane ring, particularly with electron-withdrawing groups, can enhance anticancer activity.
-
The carboxamide moiety is a critical interaction point, and modifications to the N-substituents can modulate potency, selectivity, and pharmacokinetic properties.
-
The scaffold is therapeutically versatile , with demonstrated potential in oncology, infectious diseases, and neurology.
Future research should focus on systematically exploring the chemical space around this core structure. The synthesis and evaluation of a focused library of derivatives, with modifications at the 2, 3, 5, and 6 positions of the cyclohexane ring and bioisosteric replacements for the N,N-dimethylamide group, will be crucial for elucidating a definitive SAR. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of potent and selective drug candidates based on this promising scaffold.[1]
References
Nosova, N. V., Lezhnina, D. D., Geina, O. N., Novikova, V. V., & Geina, V. L. (2020). Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. Russian Journal of General Chemistry, 90(10), 2001-2006.
[4] Al-Suwaidan, I. A., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1340. [Link]
[11] Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-208.
[13] Zesheng, Z., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. [Link]
[1] The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025). International Journal of Advanced Research, 13(2), 1-10.
[14] Ülküseven, B., & Öztürk, T. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 778-787. [Link]
[2] Wang, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Molecules, 27(14), 4478. [Link]
[15] Ponzano, S., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(17), 6917-6934. [Link]
[6] Liu, J., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry, 59(14), 6786-6802. [Link]
[3] Al-Omaim, W. S., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 5034. [Link]
[7] Liddle, J., et al. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 785-790. [Link]
[9] Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841. [Link]
[12] Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(11), 17666-17684. [Link]
[8] Kandeel, M., et al. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase an. Journal of the Iranian Chemical Society, 21(3), 1-17. [Link]
[10] van der Gracht, A. M. F., et al. (2017). Structure-Affinity Relationships and Structure-Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists. Journal of Medicinal Chemistry, 60(23), 9545-9564. [Link]
[5] Reddy, T. S., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(18), 10471-10485. [Link]
Sources
- 1. ijpcat.com [ijpcat.com]
- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmrxiv.de [pharmrxiv.de]
- 9. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Affinity Relationships and Structure-Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]